Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate
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Overview
Description
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl (2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl)acetate
- Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is unique due to its specific structure, which includes a thiazole ring and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the compound's ability to inhibit specific enzymatic activities, which can lead to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformation, thus affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies show that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated:
- A549 Cell Line : IC50 = 25 µM
- MCF7 Cell Line : IC50 = 30 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Excreted mainly via renal pathways.
Properties
Molecular Formula |
C12H15N3O4S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8+,13-6? |
InChI Key |
URUPLJAPXMYMIY-BQMSPQECSA-N |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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